Benzeneacetic acid, 2-(3-phenyl-5-isoxazolyl)-
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Overview
Description
Benzeneacetic acid, 2-(3-phenyl-5-isoxazolyl)- is a chemical compound that belongs to the class of organic compounds known as benzeneacetic acids. This compound is characterized by the presence of a benzene ring attached to an acetic acid moiety, with an additional isoxazole ring substituted at the second position. The molecular structure of this compound makes it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 2-(3-phenyl-5-isoxazolyl)- typically involves the reaction of benzeneacetic acid derivatives with isoxazole derivatives under specific conditions. One common method includes the use of a cycloaddition reaction where a phenyl-substituted isoxazole is reacted with a benzeneacetic acid derivative in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 2-(3-phenyl-5-isoxazolyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzene ring and isoxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Benzeneacetic acid, 2-(3-phenyl-5-isoxazolyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 2-(3-phenyl-5-isoxazolyl)- involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: Similar structure but lacks the isoxazole ring.
Diclofenac: Contains a benzeneacetic acid moiety but with different substituents on the benzene ring.
Ibuprofen: A non-steroidal anti-inflammatory drug with a similar carboxylic acid functional group.
Uniqueness
Benzeneacetic acid, 2-(3-phenyl-5-isoxazolyl)- is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
104907-38-2 |
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Molecular Formula |
C17H13NO3 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
2-[2-(3-phenyl-1,2-oxazol-5-yl)phenyl]acetic acid |
InChI |
InChI=1S/C17H13NO3/c19-17(20)10-13-8-4-5-9-14(13)16-11-15(18-21-16)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,19,20) |
InChI Key |
DJULHWFVIISITD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)C3=CC=CC=C3CC(=O)O |
Origin of Product |
United States |
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